molecular formula C14H14Br2ClN2O2P B14536848 2-Chloroethyl N,N'-bis(4-bromophenyl)phosphorodiamidate CAS No. 62026-13-5

2-Chloroethyl N,N'-bis(4-bromophenyl)phosphorodiamidate

Cat. No.: B14536848
CAS No.: 62026-13-5
M. Wt: 468.51 g/mol
InChI Key: ZMROIOMDENEJTQ-UHFFFAOYSA-N
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Description

2-Chloroethyl N,N’-bis(4-bromophenyl)phosphorodiamidate is a chemical compound known for its unique structure and properties It is characterized by the presence of a 2-chloroethyl group and two 4-bromophenyl groups attached to a phosphorodiamidate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl N,N’-bis(4-bromophenyl)phosphorodiamidate typically involves the reaction of 2-chloroethylamine with N,N’-bis(4-bromophenyl)phosphorodiamidic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl N,N’-bis(4-bromophenyl)phosphorodiamidate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its reactivity.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze, breaking down into its constituent parts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the breakdown of the compound into simpler molecules.

Scientific Research Applications

2-Chloroethyl N,N’-bis(4-bromophenyl)phosphorodiamidate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorodiamidate derivatives.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloroethyl N,N’-bis(4-bromophenyl)phosphorodiamidate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 2-chloroethyl ether: Shares the 4-bromophenyl and 2-chloroethyl groups but differs in its core structure.

    Benzenamine, 4-bromo-N,N-bis(2-chloroethyl): Similar in having 4-bromophenyl and 2-chloroethyl groups but with an amine core instead of phosphorodiamidate.

Uniqueness

2-Chloroethyl N,N’-bis(4-bromophenyl)phosphorodiamidate is unique due to its phosphorodiamidate core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62026-13-5

Molecular Formula

C14H14Br2ClN2O2P

Molecular Weight

468.51 g/mol

IUPAC Name

4-bromo-N-[(4-bromoanilino)-(2-chloroethoxy)phosphoryl]aniline

InChI

InChI=1S/C14H14Br2ClN2O2P/c15-11-1-5-13(6-2-11)18-22(20,21-10-9-17)19-14-7-3-12(16)4-8-14/h1-8H,9-10H2,(H2,18,19,20)

InChI Key

ZMROIOMDENEJTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NP(=O)(NC2=CC=C(C=C2)Br)OCCCl)Br

Origin of Product

United States

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